molecular formula C9H9NO2 B11821737 2-Benzofuranmethanol, 5-amino- CAS No. 1823925-05-8

2-Benzofuranmethanol, 5-amino-

Katalognummer: B11821737
CAS-Nummer: 1823925-05-8
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: MDNWUJAECSCBCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzofuranmethanol, 5-amino- is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of organic compounds that contain a benzene ring fused to a furan ring.

Vorbereitungsmethoden

The synthesis of 2-Benzofuranmethanol, 5-amino- can be achieved through several methods. One common approach involves the acylation reaction in a solvent. For instance, 2-benzofuranone can react with an appropriate amine under acidic conditions, followed by reduction to yield 2-Benzofuranmethanol, 5-amino- . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

2-Benzofuranmethanol, 5-amino- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Benzofuranmethanol, 5-amino- can lead to the formation of corresponding benzofuran carboxylic acids .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-Benzofuranmethanol, 5-amino- involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or interfere with cellular processes, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

2-Benzofuranmethanol, 5-amino- can be compared with other benzofuran derivatives such as benzofuran carboxylic acids and benzofuran aldehydes. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Eigenschaften

CAS-Nummer

1823925-05-8

Molekularformel

C9H9NO2

Molekulargewicht

163.17 g/mol

IUPAC-Name

(5-amino-2-benzofuran-1-yl)methanol

InChI

InChI=1S/C9H9NO2/c10-7-1-2-8-6(3-7)5-12-9(8)4-11/h1-3,5,11H,4,10H2

InChI-Schlüssel

MDNWUJAECSCBCN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(OC=C2C=C1N)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.